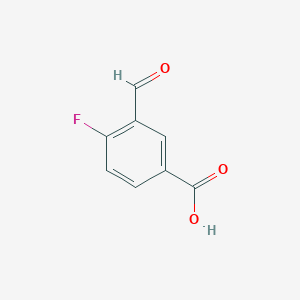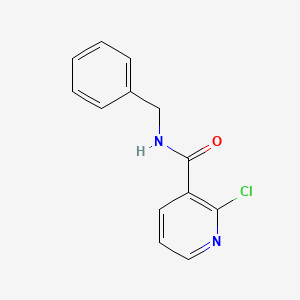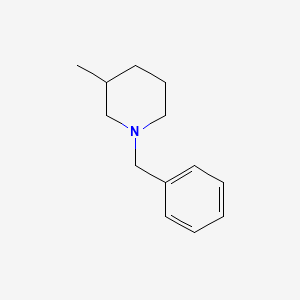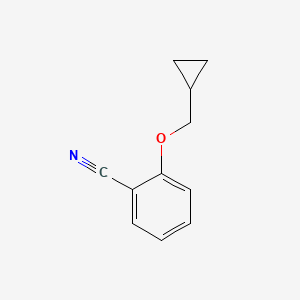
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid
説明
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C6H8N2O3S and its molecular weight is 188.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme Identification and Conversion Processes
- Gene Encoding for Novel Enzyme : A study identified a gene encoding a novel enzyme in Burkholderia sp. HME13. This enzyme is capable of converting 3-(5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid (Muramatsu et al., 2020).
Synthesis and Characterization
- Green Synthesis of Ligand : A study focused on the eco-friendly synthesis of a thioxoimidazolidine derivative ligand, using microwave irradiation. This ligand, synthesized in a green and efficient manner, has potential applications in various fields (Alosaimi et al., 2021).
Anticancer Properties
- Synthesis of Anticancer Compounds : Research explored the synthesis of a combinatorial library of this compound derivatives. These compounds were tested for anticancer activity, showing varying degrees of effectiveness against different cancer cell lines (Horishny et al., 2021).
Synthesis of Derivatives and Their Applications
- Synthesis of Imidazothiazole and Glycocyamidine Derivatives : A study synthesized various derivatives of this compound and investigated their antimicrobial activities. These derivatives could have potential uses in developing new antimicrobial agents (Magd El-Din et al., 2007).
Molecular Properties and Interactions
- Linear and Nonlinear Optical Properties : A study investigated the linear and nonlinear optical properties of new azo aminosalicylic acid derivatives, which included this compound derivatives. This research is significant for understanding and developing materials with specific optical characteristics (El-Ghamaz et al., 2018).
作用機序
Target of Action
The primary target of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a novel enzyme known as this compound desulfhydrase . This enzyme belongs to the DUF917 protein family, which consists of proteins of unknown function .
Mode of Action
This compound interacts with its target enzyme, this compound desulfhydrase, and undergoes a conversion process. The enzyme converts this compound and H2O to 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and H2S .
Biochemical Pathways
The compound this compound is part of the ergothioneine utilization pathway in Burkholderia sp. HME13 . This pathway involves several enzymes, including ergothionase, thiourocanate hydratase, this compound desulfhydrase, and hydantoin-5-propionic acid amidohydrolase . The compound is converted to 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and H2S by the action of this compound desulfhydrase .
Pharmacokinetics
It has been found that the enzyme’s activity is influenced by various factors such as temperature, pH, and the presence of certain additives .
Result of Action
The action of this compound results in the production of 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and H2S . This conversion is part of the ergothioneine utilization pathway, which plays a role in preventing oxidative damage to cells .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the activity of the enzyme this compound desulfhydrase, which the compound targets, is affected by temperature and pH . Additionally, the expression of the enzyme is induced by ergothioneine .
生化学分析
Biochemical Properties
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the context of ergothioneine utilization. It interacts with various enzymes, including this compound desulfhydrase, which converts it into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide . The interaction between this compound and this enzyme is essential for the proper utilization of ergothioneine in various organisms .
Cellular Effects
This compound has been shown to influence cellular processes significantly. It exhibits strong antioxidant activity, protecting cells from oxidative damage caused by hydroxyl radicals, hypochlorous acid, and peroxynitrite . This compound’s antioxidant properties are crucial for maintaining cellular homeostasis and preventing oxidative stress-related damage . Additionally, it has been observed to modulate cell signaling pathways and gene expression, further highlighting its importance in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to this compound desulfhydrase, facilitating the conversion of the compound into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide . This reaction is essential for the proper utilization of ergothioneine and highlights the compound’s role in enzyme activation and substrate conversion . Furthermore, the compound’s antioxidant properties contribute to its ability to modulate gene expression and protect cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for prolonged antioxidant activity and protection against oxidative damage . Its degradation over time can lead to a decrease in its effectiveness, highlighting the importance of understanding its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant activity, protecting cells from oxidative damage and maintaining cellular homeostasis . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at specific concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the context of ergothioneine utilization. It interacts with enzymes such as this compound desulfhydrase, which facilitates its conversion into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide . This interaction is crucial for the proper utilization of ergothioneine and highlights the compound’s role in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions are crucial for the compound’s antioxidant activity and its ability to protect cells from oxidative damage .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its antioxidant effects . Targeting signals and post-translational modifications play a crucial role in directing the compound to its appropriate subcellular locations .
特性
IUPAC Name |
3-(5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXWRHDAVRASKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389819 | |
| Record name | BAS 03182937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83178-70-5 | |
| Record name | BAS 03182937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


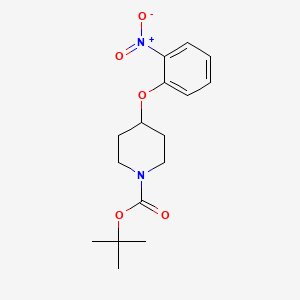

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)
![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)


